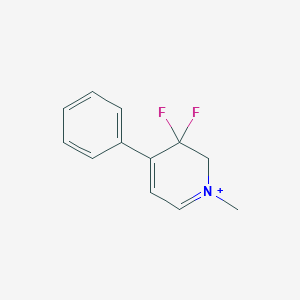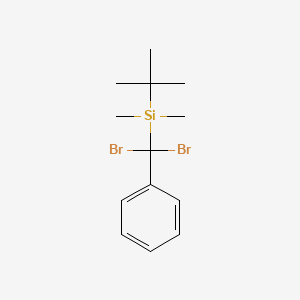
8,8'-Dimethoxy-2,2',3,3',4,4',5,5'-octahydro-5,5'-bi-1-benzoxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine is a complex organic compound characterized by its unique structure, which includes two benzoxepine rings connected through a central carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of Benzoxepine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of methoxy groups at the 8,8’ positions, which can be done using methanol and a suitable catalyst.
Coupling Reaction: The final step involves coupling the two benzoxepine rings through a central carbon-carbon bond, often using a coupling reagent like palladium or nickel catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8,8’-Dimethoxy-3,3’-dimethyl [2,2’-binaphthalene]-1,1’,4,4’-tetrone
- 5,5’-Dimethoxy-2,2’-dimethyl-3,3’-bi-1,4-naphthoquinone
- 3,3’-Biplumbagin-dimethylether
Uniqueness
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine is unique due to its specific structural features and the presence of methoxy groups, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
651027-19-9 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-methoxy-5-(8-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C22H26O4/c1-23-15-7-9-19-17(5-3-11-25-21(19)13-15)18-6-4-12-26-22-14-16(24-2)8-10-20(18)22/h7-10,13-14,17-18H,3-6,11-12H2,1-2H3 |
InChI Key |
UTGGFNRLDVWQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCCO2)C3CCCOC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)


![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)

![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)


